molecular formula C15HF25N2O B3040850 3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole CAS No. 244187-03-9

3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole

Cat. No.: B3040850
CAS No.: 244187-03-9
M. Wt: 700.14 g/mol
InChI Key: BRICQRFYYRWLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy to the compound. These characteristics make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole typically involves the reaction of pyrazole derivatives with fluorinated alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and solvents is crucial to achieve the desired product quality. Additionally, advanced purification techniques, such as column chromatography and recrystallization, are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of fluorinated oxides.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential use in drug discovery and development due to its unique chemical properties.

    Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques.

    Industry: Utilized in the production of high-performance materials, such as coatings and polymers, due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)-1H-pyrazole
  • 3,5-Bis(pentafluorophenyl)pyrazole
  • 3,5-Bis(perfluoroalkyl)pyrazole

Uniqueness

3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole is unique due to the presence of both nonafluorobutyl and heptafluorobutyryl groups, which impart distinct chemical properties. These groups enhance the compound’s thermal stability, chemical resistance, and low surface energy, making it suitable for specialized applications that require these characteristics.

Properties

IUPAC Name

1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-2,2,3,3,4,4,4-heptafluorobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15HF25N2O/c16-5(17,8(22,23)11(28,29)14(35,36)37)2-1-3(6(18,19)9(24,25)12(30,31)15(38,39)40)42(41-2)4(43)7(20,21)10(26,27)13(32,33)34/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRICQRFYYRWLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15HF25N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole
Reactant of Route 2
Reactant of Route 2
3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole
Reactant of Route 3
Reactant of Route 3
3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole
Reactant of Route 4
Reactant of Route 4
3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole
Reactant of Route 5
Reactant of Route 5
3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,5-Bis(nonafluorobutyl)-1-(heptafluorobutyryl)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.